6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3-benzodiazol-2-one
CAS No.:
Cat. No.: VC13682670
Molecular Formula: C14H19BN2O4
Molecular Weight: 290.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19BN2O4 |
|---|---|
| Molecular Weight | 290.12 g/mol |
| IUPAC Name | 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzimidazol-2-one |
| Standard InChI | InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)9-6-8(19-5)7-10-11(9)17-12(18)16-10/h6-7H,1-5H3,(H2,16,17,18) |
| Standard InChI Key | FTKMVXMERFTOEQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=O)N3)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=O)N3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound features a bicyclic benzimidazol-2-one scaffold substituted at positions 4 and 6. Key structural elements include:
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Benzimidazol-2-one core: A fused aromatic system with a keto group at position 2.
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl): A boron-containing pinacol ester enabling Suzuki-Miyaura cross-coupling reactions.
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6-Methoxy group: An electron-donating substituent influencing electronic properties .
Table 1: Key Physicochemical Properties
Synthesis and Reactivity
Synthetic Routes
While explicit protocols for this compound are scarce, analogous benzimidazolone-boronate esters are synthesized via:
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Benzimidazolone Formation: Condensation of 1,2-phenylenediamine derivatives with carbonyl sources (e.g., urea or phosgene) .
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Borylation: Introduction of the pinacol boronate group via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and palladium catalysts .
Example Protocol (Inferred from ):
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Step 1: Iodination of 6-methoxy-1,3-dihydrobenzimidazol-2-one at position 4 using FeCl₃ and iodine.
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Step 2: Palladium-catalyzed borylation with B₂pin₂ in 1,4-dioxane/KOAc.
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Step 3: Purification via silica gel chromatography (hexane:EtOAc).
Reactivity
The boronate ester enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization at position 4. The methoxy group at position 6 can undergo demethylation or serve as a directing group in electrophilic substitutions .
Applications in Drug Discovery
PROTACs and Boron Neutron Capture Therapy (BNCT)
The boronate group makes this compound a candidate for:
Synthetic Intermediate
Used in Suzuki-Miyaura reactions to introduce the benzimidazolone moiety into complex molecules (e.g., pharmaceuticals, agrochemicals) .
Future Directions
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